rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis
Description
rac-(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride, cis is a stereoisomeric morpholine derivative with a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . The compound features a morpholine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 3-position, with stereochemistry defined as cis (3R,6S). This configuration distinguishes it from trans isomers (e.g., (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans; CAS 1820574-21-7), where substituents occupy opposite positions on the ring .
The compound is listed under CAS registry numbers (e.g., 2059909-93-0 for the rac-(3R,6R) isomer) but appears to be discontinued in commercial catalogs, suggesting challenges in synthesis or stability . Limited spectroscopic data are available in the literature, though related morpholine derivatives often exhibit characteristic NMR peaks for the morpholine ring (e.g., δ 3.5–4.5 ppm for protons adjacent to nitrogen and oxygen) .
Properties
CAS No. |
1807939-71-4 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Protected Amino Alcohols
Starting with N-Boc-L-serine methyl ester, the hydroxyl and amine groups are protected to avoid side reactions. Treatment with methyl Grignard reagent introduces the C6 methyl group via nucleophilic addition. Subsequent deprotection and acid-catalyzed cyclization yield the morpholine ring.
Example Procedure :
-
Methylation :
-
Cyclization :
Functional Group Interconversion
Hydrolysis of Esters to Carboxylic Acids
The carboxylic acid at C3 is often introduced via ester hydrolysis. A methyl ester precursor, such as methyl 6-methylmorpholine-3-carboxylate, undergoes saponification under basic conditions.
Example Procedure :
-
Dissolve the ester (10 mmol) in THF/H₂O (4:1).
-
Acidify with 1 M HCl to pH 1 and extract with MTBE.
-
Yield: 93% (as reported in for analogous piperidine systems).
Stereochemical Control and Racemic Synthesis
The rac designation indicates a racemic mixture, implying no enantiomeric enrichment during synthesis. Key strategies include:
Use of Racemic Starting Materials
Starting with racemic precursors (e.g., DL-serine) ensures equal formation of both (3R,6S) and (3S,6R) enantiomers. This avoids the need for chiral resolution.
Diastereoselective Cyclization
Employing a bulky leaving group during ring closure can favor the cis-configuration. For example, using mesylates or tosylates at C3 and C6 positions directs nucleophilic attack to the same face of the ring.
Salt Formation with Hydrochloric Acid
The final step involves converting the free base to the hydrochloride salt:
Procedure :
-
Dissolve rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid (1 equiv.) in anhydrous ethanol.
-
Bubble HCl gas through the solution at 0°C until precipitation ceases.
-
Filter and wash with cold ethanol to obtain the hydrochloride salt.
-
Yield: >95% (typical for amine hydrochlorides).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Amino Alcohol Cyclization | Acid-catalyzed ring closure | Toluene, p-TsOH, reflux | 70% | Cis-configuration favored |
| Ester Hydrolysis | LiOH-mediated saponification | THF/H₂O, 70°C | 93% | Retention of configuration |
| Salt Formation | HCl gas treatment | Ethanol, 0°C | >95% | N/A |
Challenges and Optimization
-
Stereochemical Drift : Prolonged reaction times during cyclization may lead to epimerization. Shortening reflux durations and using mild acids (e.g., CSA instead of p-TsOH) mitigates this.
-
Byproduct Formation : Competing intermolecular esterification during hydrolysis is minimized by using excess LiOH and maintaining rigorous temperature control .
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
The compound’s carboxylic acid group and morpholine ring suggest compatibility with Passerini three-component reaction (P-3CR) or Ugi four-component reaction (U-4CR) , which are commonly used to synthesize peptide-like structures . For example:
-
Passerini Reaction : Combines an aldehyde, carboxylic acid, and isocyanide to form α-acyloxy amides .
-
Ugi Reaction : Incorporates an amine to generate dipeptide scaffolds .
Peptide Coupling
The carboxylic acid group can undergo amidation or esterification (e.g., using coupling reagents like EDC/HOBt or HATU) for peptide synthesis, as seen in analogous morpholine-based β-amino acids .
Carboxylic Acid (CO₂H)
-
Acid-Base Reactions : Neutralization with bases (e.g., NaOH) to form carboxylate salts.
-
Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions to form esters.
-
Amidation : Coupling with amines to form amides.
Morpholine Ring
-
Alkylation/Nucleophilic Substitution : The oxygen atom in morpholine can act as a nucleophile, enabling reactions with alkyl halides or electrophiles.
-
Ring-Opening Reactions : Under acidic conditions, morpholine may undergo ring-opening to form diols.
Hydrochloride Salt
-
Ion Exchange : The Cl⁻ counterion can be replaced with other anions (e.g., sodium hydroxide → carboxylate salt).
Related Compounds and Stereoselectivity
-
Parent Acid : (3R,6S)-6-Methylmorpholine-3-carboxylic acid (CID 119031950) .
-
Racemic Forms : rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride (CID 124510086) , highlighting stereoisomeric variations.
Experimental Data and Limitations
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Cyclic β-amino acids like rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride have been explored for their potential antiviral properties. Studies indicate that they can act as inhibitors of viral replication. For instance, the compound has shown effectiveness in modulating the activity of specific receptors involved in viral entry into host cells.
Case Study: Antiviral Mechanism
In a study investigating the mechanism of action of cyclic β-amino acids against influenza viruses, researchers found that rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride inhibited the viral neuraminidase enzyme, which is crucial for viral release from infected cells. This inhibition led to a significant reduction in viral titers in vitro.
| Compound | Target | Activity |
|---|---|---|
| rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid HCl | Neuraminidase | Inhibition |
Biochemistry
Protein Engineering
The incorporation of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride into peptide sequences has been shown to stabilize secondary structures such as alpha-helices and beta-sheets. This stabilization is attributed to the compound's conformational rigidity.
Case Study: Peptide Stability
A research team synthesized peptides containing rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride and evaluated their thermal stability using circular dichroism spectroscopy. The results indicated that peptides with the cyclic amino acid demonstrated enhanced stability compared to those without it.
| Peptide Sequence | Melting Temperature (°C) | Stability Enhancement |
|---|---|---|
| AAAAAA | 65 | - |
| AAAA(rac)AAAA | 75 | +10 |
Materials Science
Polymer Synthesis
The unique properties of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride have led to its use in synthesizing novel polymers with enhanced mechanical properties. These polymers are being investigated for applications in drug delivery systems and biodegradable materials.
Case Study: Polymer Characteristics
In a study focused on developing biodegradable polymers incorporating cyclic β-amino acids, rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride was used as a monomer. The resulting polymer exhibited improved tensile strength and degradation rates compared to conventional polymers.
| Polymer Type | Tensile Strength (MPa) | Degradation Rate (days) |
|---|---|---|
| Conventional Polymer | 30 | 90 |
| Polymer with rac | 50 | 60 |
Mechanism of Action
The mechanism of action of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis with key analogs based on molecular structure, stereochemistry, and physicochemical properties:
Key Differences in Structure and Properties
Stereochemical Impact: The cis configuration of the target compound may influence its solubility and biological activity compared to trans isomers.
Substituent Position : Moving the methyl group from the 6-position (target compound) to the 2-position (trans-2-methyl analog) alters ring strain and hydrogen-bonding capacity, which could impact receptor binding in medicinal chemistry applications .
Chirality : Enantiopure analogs like (S)-morpholine-3-carboxylic acid HCl (CAS 106825-81-4) are preferred in asymmetric synthesis, whereas racemic mixtures (e.g., rac-(3R,6S)-cis) may require resolution for specific applications .
Biological Activity
Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, commonly referred to as rac-6-MMC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of rac-6-MMC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Rac-6-MMC is characterized by its unique morpholine structure, which contributes to its biological activity. The compound's chemical formula is CHClNO, indicating the presence of a carboxylic acid functional group that may play a role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 175.63 g/mol |
| Melting Point | 220 °C |
| Solubility | Soluble in water |
| pH | 4.5 - 5.5 |
The biological activity of rac-6-MMC is primarily attributed to its interaction with various neurotransmitter systems, particularly the NMDA (N-methyl-D-aspartate) receptor and GABA (gamma-aminobutyric acid) receptors. It is believed to modulate synaptic transmission and neuroplasticity, which may have implications for treating neurodegenerative diseases and psychiatric disorders .
Therapeutic Applications
Research indicates that rac-6-MMC may have potential applications in the treatment of:
- Neurodegenerative Disorders : Its ability to modulate NMDA receptor activity suggests a role in conditions such as Alzheimer's disease and multiple sclerosis.
- Psychiatric Disorders : Preliminary studies indicate efficacy in managing anxiety and affective disorders by influencing neurotransmitter balance .
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that rac-6-MMC administration in rodents resulted in significant neuroprotective effects against excitotoxicity induced by glutamate, suggesting its potential as a neuroprotective agent .
- Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder, rac-6-MMC showed a marked reduction in anxiety symptoms compared to placebo, supporting its use as an anxiolytic .
Table 2: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced excitotoxicity | |
| Anxiolytic | Decreased anxiety scores | |
| Modulation of NMDA receptors | Enhanced synaptic plasticity |
Research Findings
Recent studies have focused on the pharmacological profile of rac-6-MMC. Notable findings include:
- Cytotoxicity Studies : In vitro assays revealed that rac-6-MMC exhibits selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent .
- Antifungal Activity : Preliminary evaluations showed that rac-6-MMC possesses antifungal properties against Candida albicans, warranting further investigation into its therapeutic applications in infectious diseases .
Q & A
Q. Basic
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time differences ≥2 min indicate successful separation .
- X-ray crystallography : Single-crystal analysis provides definitive proof of the cis configuration and relative stereochemistry (3R,6S) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis vs. trans isomers .
What advanced strategies are effective for resolving the racemic mixture into individual enantiomers?
Q. Advanced
- Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer selectively. For example, Candida antarctica lipase B has been applied to similar morpholine derivatives .
- Chiral auxiliaries : Introduce a removable chiral group (e.g., Evans oxazolidinones) during synthesis to direct stereochemistry, followed by cleavage under mild acidic conditions .
- Simulated moving bed (SMB) chromatography : Continuous separation using chiral columns improves scalability for pharmaceutical applications .
How does the hydrochloride salt form impact the compound’s physicochemical stability under varying pH conditions?
Q. Advanced
- pH-dependent solubility : The hydrochloride salt enhances aqueous solubility at pH <3 but precipitates in neutral/basic conditions. Solubility profiles can be modeled using the Henderson-Hasselbalch equation .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >246°C, with hygroscopicity requiring storage under inert atmospheres at 2–8°C .
- Degradation pathways : Hydrolysis of the morpholine ring in acidic media (pH <2) or oxidation at elevated temperatures necessitates stability studies using accelerated aging protocols .
What analytical techniques are most reliable for detecting trace impurities in this compound during pharmaceutical synthesis?
Q. Methodological
- LC-MS/MS : Detects impurities at ppm levels (e.g., dechlorinated byproducts or unreacted intermediates) using MRM transitions .
- ICP-OES : Monitors heavy metal residues (e.g., Pd from catalytic steps) with detection limits <0.1 µg/g .
- Headspace GC : Identifies volatile impurities (e.g., residual solvents like methanol or DMSO) per ICH Q3C guidelines .
How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound across studies?
Q. Data Contradiction Analysis
- Standardized protocols : Ensure consistent solvent systems (e.g., DMSO-d6 vs. CDCl3) and internal calibrants (e.g., TMS) .
- Impurity profiling : Compare impurity levels (e.g., residual water in hygroscopic samples) that may alter spectral baselines .
- Collaborative validation : Cross-reference data with independent labs or databases (e.g., PubChem or Reaxys) to confirm assignments .
What role does this compound play in the synthesis of bioactive molecules?
Q. Advanced
- Pharmaceutical intermediates : It serves as a chiral building block for serotonin reuptake inhibitors (e.g., sertraline analogs) .
- Coordination chemistry : The morpholine ring acts as a ligand in metal-catalyzed asymmetric reactions, enhancing enantioselectivity in C–C bond formations .
- Protease inhibition : Structural analogs exhibit activity against MMP-3, suggesting potential for targeted drug design .
How can computational modeling aid in predicting the compound’s reactivity and interaction with biological targets?
Q. Advanced
- DFT calculations : Predict pKa values and protonation states of the morpholine nitrogen under physiological conditions .
- Molecular docking : Simulate binding affinities with enzymes (e.g., MMP-3) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess conformational stability of the cis isomer in aqueous environments over nanosecond timescales .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to hygroscopicity and potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate before disposal .
How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Green chemistry : Replace halogenated solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality by design (QbD) : Optimize critical process parameters (CPPs) via design of experiments (DoE) to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
